molecular formula C18H32O12 B12597116 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione CAS No. 879488-47-8

1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione

Cat. No.: B12597116
CAS No.: 879488-47-8
M. Wt: 440.4 g/mol
InChI Key: HPVWTUQOGNDMGC-UHFFFAOYSA-N
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Description

1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione is a complex organic compound with the molecular formula C18H36O10 It is characterized by a large ring structure containing multiple ether and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione typically involves the cyclization of linear precursors containing ether and ketone groups. One common method involves the use of a high-dilution technique to promote intramolecular cyclization over intermolecular reactions. The reaction conditions often include:

    Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalysts: Lewis acids like boron trifluoride etherate (BF3·OEt2) or strong bases like sodium hydride (NaH).

    Temperature: Reactions are usually carried out at low temperatures (-78°C to 0°C) to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The ether linkages can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated ethers.

Scientific Research Applications

1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex macrocyclic compounds and polymers.

    Biology: Investigated for its potential as a molecular scaffold in drug design and delivery systems.

    Medicine: Explored for its ability to form stable complexes with metal ions, which can be used in diagnostic imaging and therapeutic applications.

    Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione involves its ability to interact with various molecular targets through its ether and ketone functional groups. These interactions can lead to the formation of stable complexes with metal ions, which can influence biological pathways and processes. The compound’s large ring structure allows it to act as a molecular scaffold, facilitating the binding of other molecules and enhancing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    Crown Ethers: Compounds like 18-crown-6 and 15-crown-5, which also contain multiple ether linkages and are known for their ability to complex with metal ions.

    Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes with various guest molecules.

    Macrocyclic Ketones: Compounds with large ring structures containing ketone groups, similar to 1,3,6,9,12,15,17,20,23,26-Decaoxacyclooctacosane-2,16-dione.

Uniqueness

This compound is unique due to its combination of ether and ketone functional groups within a large ring structure. This combination provides it with distinct chemical reactivity and the ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.

Properties

CAS No.

879488-47-8

Molecular Formula

C18H32O12

Molecular Weight

440.4 g/mol

IUPAC Name

1,3,6,9,12,15,17,20,23,26-decaoxacyclooctacosane-2,16-dione

InChI

InChI=1S/C18H32O12/c19-17-27-13-9-23-5-1-21-2-6-24-10-14-28-18(20)30-16-12-26-8-4-22-3-7-25-11-15-29-17/h1-16H2

InChI Key

HPVWTUQOGNDMGC-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC(=O)OCCOCCOCCOCCOC(=O)OCCOCCO1

Origin of Product

United States

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